3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
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Overview
Description
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C12H12ClNO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves the Suzuki coupling reaction. This reaction is performed between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also participate in electron transfer reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Another derivative of biphenyl with the amino group in a different position.
4-Aminobiphenyl: Similar structure but with the amino group at the para position.
4’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride: A closely related compound with the carboxylic acid group at the para position.
Uniqueness
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
3-(3-aminophenyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUTWGIPYNIMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657381 |
Source
|
Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170469-44-9 |
Source
|
Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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